molecular formula C9H9BrO3S B13149788 Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate

Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate

Cat. No.: B13149788
M. Wt: 277.14 g/mol
InChI Key: VMDPGWIZZKDOPD-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate is an organic compound with the molecular formula C₉H₉BrO₃S and a molecular weight of 277.14 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a bromo group and a formyl group, along with a propanoate ester moiety. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate typically involves the following steps:

    Bromination: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo substituent.

    Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the reaction of the brominated thiophene with a formylating agent such as DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride).

    Esterification: The final step involves the esterification of the formylated bromothiophene with methyl 3-bromopropanoate in the presence of a base such as triethylamine.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous or alkaline medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: 3-(4-bromo-5-carboxythiophen-2-yl)propanoate.

    Reduction: 3-(4-bromo-5-hydroxymethylthiophen-2-yl)propanoate.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing thiophene rings.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those targeting specific biological pathways involving thiophene derivatives.

    Material Science: It is employed in the synthesis of materials with specific electronic properties, such as conductive polymers and organic semiconductors.

    Biological Studies: The compound is used in studies investigating the biological activity of thiophene-containing molecules, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate depends on its specific application. In medicinal chemistry, its biological activity is often related to its interaction with molecular targets such as enzymes or receptors. The presence of the bromo and formyl groups can influence its binding affinity and specificity towards these targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate can be compared with other thiophene derivatives such as:

    Methyl 3-(4-bromo-2-thienyl)propanoate: Lacks the formyl group, which may result in different reactivity and biological activity.

    Methyl 3-(5-formyl-2-thienyl)propanoate: Lacks the bromo group, which can affect its substitution reactions and electronic properties.

    Methyl 3-(4-chloro-5-formylthiophen-2-yl)propanoate:

The uniqueness of this compound lies in the combination of the bromo and formyl groups on the thiophene ring, which provides distinct reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C9H9BrO3S

Molecular Weight

277.14 g/mol

IUPAC Name

methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate

InChI

InChI=1S/C9H9BrO3S/c1-13-9(12)3-2-6-4-7(10)8(5-11)14-6/h4-5H,2-3H2,1H3

InChI Key

VMDPGWIZZKDOPD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC(=C(S1)C=O)Br

Origin of Product

United States

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